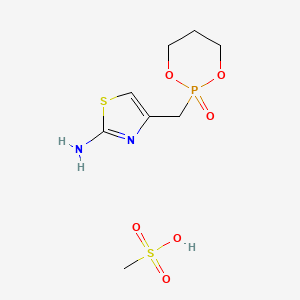
2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate is a complex organic compound that features a unique combination of functional groups, including an aminothiazole ring and a dioxaphosphinane oxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate typically involves multiple steps. One common method starts with the preparation of the aminothiazole intermediate. This is achieved by reacting thiosemicarbazide with α-haloketones under acidic conditions to form the aminothiazole ring. The next step involves the formation of the dioxaphosphinane ring, which is typically achieved through a cyclization reaction involving a phosphorus-containing reagent such as phosphorus oxychloride (POCl3). Finally, the methanesulfonate group is introduced through a sulfonation reaction using methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate involves its interaction with specific molecular targets. The aminothiazole ring can interact with enzymes or receptors, inhibiting their activity. The dioxaphosphinane oxide moiety can participate in redox reactions, affecting cellular processes. The methanesulfonate group can enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole-4-acetic acid: This compound shares the aminothiazole ring but lacks the dioxaphosphinane oxide moiety.
1,3,4-Oxadiazole derivatives: These compounds have similar heterocyclic structures and are known for their broad range of biological activities.
Uniqueness
2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H15N2O6PS2 |
|---|---|
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
methanesulfonic acid;4-[(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H11N2O3PS.CH4O3S/c8-7-9-6(5-14-7)4-13(10)11-2-1-3-12-13;1-5(2,3)4/h5H,1-4H2,(H2,8,9);1H3,(H,2,3,4) |
Clé InChI |
QCNZTLZGCYBSEJ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C1COP(=O)(OC1)CC2=CSC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




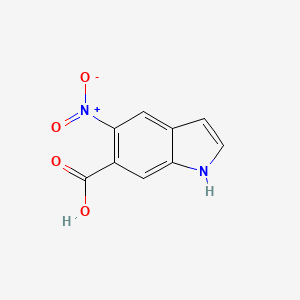
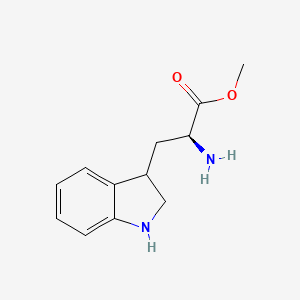
![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)
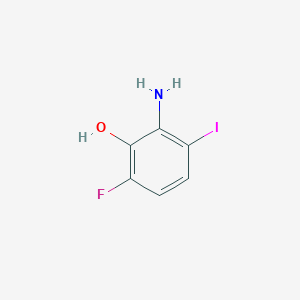

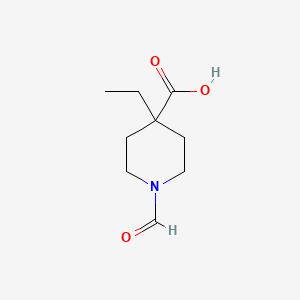
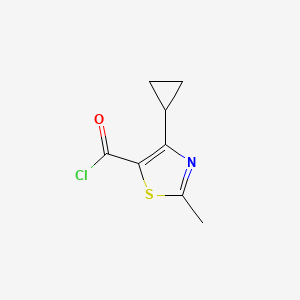

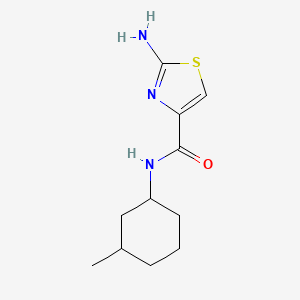
![Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-](/img/structure/B12962735.png)
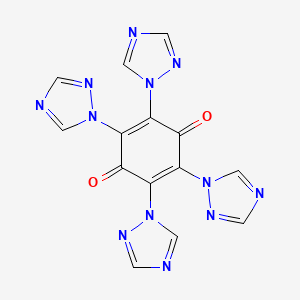
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
